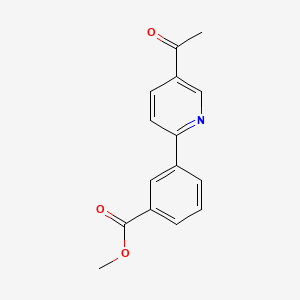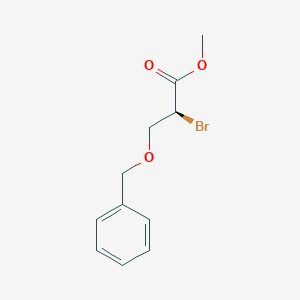
S-3-Benzyloxy-2-bromopropionic acid methyl ester
Overview
Description
S-3-Benzyloxy-2-bromopropionic acid methyl ester: is an organic compound with significant relevance in synthetic organic chemistry. It is characterized by the presence of a benzyloxy group, a bromine atom, and a methyl ester functional group. This compound is often used as an intermediate in the synthesis of various pharmaceuticals and fine chemicals due to its versatile reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of S-3-Benzyloxy-2-bromopropionic acid methyl ester typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 3-benzyloxypropionic acid.
Bromination: The 3-benzyloxypropionic acid is then subjected to bromination using a brominating agent such as phosphorus tribromide (PBr₃) or N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane (CH₂Cl₂).
Esterification: The resulting 3-benzyloxy-2-bromopropionic acid is esterified using methanol (CH₃OH) and a catalyst such as sulfuric acid (H₂SO₄) to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar steps but on a larger scale. The process involves:
Bulk Bromination: Large-scale bromination using automated reactors to ensure consistent quality and yield.
Continuous Esterification: Continuous flow reactors for the esterification process to enhance efficiency and reduce production time.
Purification: Advanced purification techniques such as distillation and crystallization to obtain high-purity product.
Chemical Reactions Analysis
Types of Reactions
S-3-Benzyloxy-2-bromopropionic acid methyl ester undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH₄).
Oxidation: The benzyloxy group can be oxidized to a benzaldehyde or benzoic acid using oxidizing agents like potassium permanganate (KMnO₄).
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide (NaN₃) in dimethylformamide (DMF) at elevated temperatures.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO₄) in aqueous solution.
Major Products
Nucleophilic Substitution: Formation of 3-benzyloxy-2-azidopropionic acid methyl ester.
Reduction: Formation of 3-benzyloxy-2-bromopropanol.
Oxidation: Formation of 3-benzyloxy-2-bromobenzoic acid.
Scientific Research Applications
S-3-Benzyloxy-2-bromopropionic acid methyl ester is utilized in various scientific research fields:
Chemistry: As an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: In the study of enzyme inhibitors and as a building block for bioactive compounds.
Medicine: Potential use in the development of new drugs targeting specific biological pathways.
Industry: Used in the production of fine chemicals and as a precursor for agrochemicals.
Mechanism of Action
The mechanism by which S-3-Benzyloxy-2-bromopropionic acid methyl ester exerts its effects involves:
Molecular Targets: The compound interacts with nucleophilic sites on enzymes or other proteins, leading to inhibition or modification of their activity.
Pathways Involved: It can participate in pathways involving nucleophilic substitution reactions, leading to the formation of new covalent bonds with biological molecules.
Comparison with Similar Compounds
Similar Compounds
R-3-Benzyloxy-2-bromopropionic acid methyl ester: The enantiomer of S-3-Benzyloxy-2-bromopropionic acid methyl ester, differing in the spatial arrangement of atoms.
3-Benzyloxypropionic acid: Lacks the bromine atom and methyl ester group, making it less reactive in certain synthetic applications.
2-Bromopropionic acid methyl ester: Lacks the benzyloxy group, resulting in different reactivity and applications.
Uniqueness
This compound is unique due to its combination of functional groups, which provides a versatile platform for various chemical transformations. Its specific stereochemistry also allows for enantioselective synthesis, making it valuable in the production of chiral pharmaceuticals.
This compound’s distinct reactivity and applications make it a valuable tool in both academic research and industrial processes.
Properties
IUPAC Name |
methyl (2S)-2-bromo-3-phenylmethoxypropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrO3/c1-14-11(13)10(12)8-15-7-9-5-3-2-4-6-9/h2-6,10H,7-8H2,1H3/t10-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBWIIBVKXVUCIV-JTQLQIEISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(COCC1=CC=CC=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H](COCC1=CC=CC=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Fluoro-3-[(imidazo[1,2-a]pyrazine-3-carbonyl)-amino]benzoic acid methyl ester](/img/structure/B1412645.png)
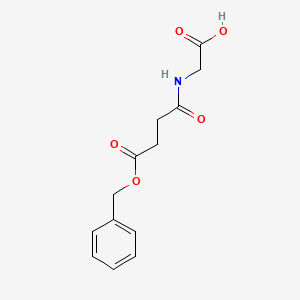
![tert-Butyl 3-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]azetidine-1-carboxylate](/img/structure/B1412648.png)
![[2-Methyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-carbamic acid tert-butyl ester](/img/structure/B1412649.png)
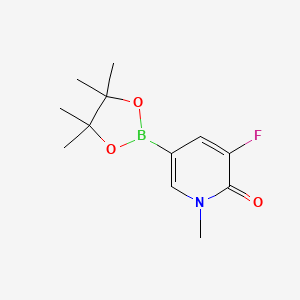
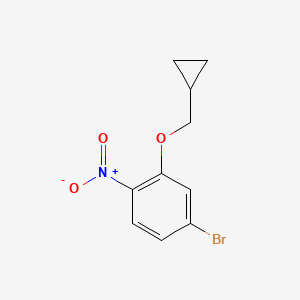
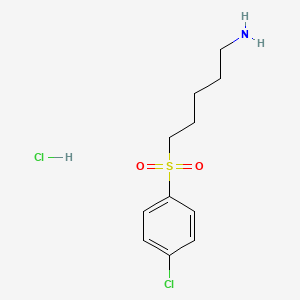
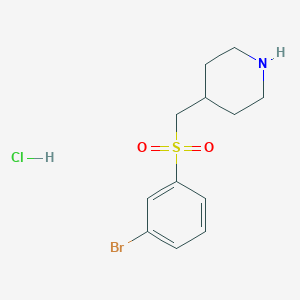
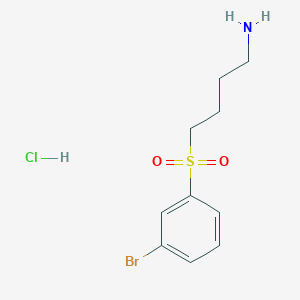


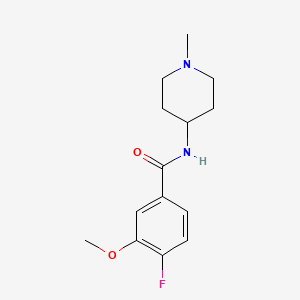
![tert-butyl N-{2-azaspiro[3.3]heptan-5-yl}carbamate hydrochloride](/img/structure/B1412666.png)
